molecular formula C23H21FN2O2 B12355724 quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate

quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate

Cat. No.: B12355724
M. Wt: 376.4 g/mol
InChI Key: XUWUBKLJGGHABS-UHFFFAOYSA-N
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Description

Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of an aryl hydrazine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone or aldehyde in the presence of an acid catalyst.

    Attachment of the Fluoropentyl Chain: The fluoropentyl chain can be introduced through a nucleophilic substitution reaction, where a fluorinated alkyl halide reacts with a nucleophile, such as an amine or alcohol.

    Esterification: The final step involves the esterification of the indole-3-carboxylic acid with the quinoline derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and alternative solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.

    Reduction: Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carbinol.

    Substitution: Quinolin-3-yl1-(5-substituted-pentyl)-1H-indole-3-carboxylate.

Scientific Research Applications

Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a model compound in the study of synthetic routes and reaction mechanisms. It is also used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of cannabinoid receptors and their role in various physiological processes. It is also used in the development of new drugs targeting these receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of other indole-based compounds.

Mechanism of Action

The mechanism of action of quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids. This interaction leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways are involved in the regulation of pain, inflammation, and other physiological processes.

Comparison with Similar Compounds

Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    JWH-018: A synthetic cannabinoid with a similar indole core but different side chains.

    AM-2201: Another synthetic cannabinoid with a fluorinated side chain.

    UR-144: A synthetic cannabinoid with a different core structure but similar pharmacological effects.

Uniqueness

This compound is unique due to its specific combination of the quinoline moiety, fluoropentyl chain, and indole core

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

quinolin-3-yl 1-(5-fluoropentyl)indole-3-carboxylate

InChI

InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-9-3-5-11-22(19)26)23(27)28-18-14-17-8-2-4-10-21(17)25-15-18/h2-5,8-11,14-16H,1,6-7,12-13H2

InChI Key

XUWUBKLJGGHABS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF

Origin of Product

United States

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